molecular formula C18H24N2O3 B3021697 TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE CAS No. 1013033-83-4

TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE

Cat. No.: B3021697
CAS No.: 1013033-83-4
M. Wt: 316.4
InChI Key: DQYJJBNLPZSFIG-UHFFFAOYSA-N
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Description

TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE is a complex organic compound used primarily in chemical synthesis. It is known for its role as a reagent in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors .

Preparation Methods

The preparation of TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The synthetic route includes substitution reactions and esterification processes . Industrial production methods are not extensively documented, but the compound is synthesized in laboratories for research and pharmaceutical applications .

Chemical Reactions Analysis

TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE is widely used in scientific research, particularly in the fields of chemistry and medicine. It is a key reagent in the synthesis of RET kinase inhibitors, which are used in cancer treatment. Additionally, it is used in the preparation of CDK4/6 inhibitors, which are also used in cancer therapy . The compound’s unique structure makes it valuable for the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE involves its interaction with specific molecular targets, such as RET kinase and CDK4/6. These interactions inhibit the activity of these enzymes, which play crucial roles in cell proliferation and survival. By inhibiting these enzymes, the compound can effectively halt the growth of cancer cells .

Comparison with Similar Compounds

TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-9-18(10-12-20)14(19-15(18)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYJJBNLPZSFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726259
Record name tert-Butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014114-59-0
Record name tert-Butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
Reactant of Route 3
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
Reactant of Route 5
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
Reactant of Route 6
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE

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